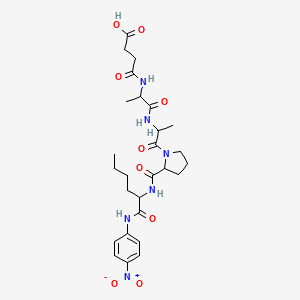

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA

Description

The compound Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA is a synthetic tetrapeptide substrate containing a p-nitroaniline (pNA) group. Its structure includes a succinyl (Suc) blocking group at the N-terminus, followed by alternating DL-alanine (Ala) residues, a proline (Pro) residue, and a norleucine (Nle) residue. The pNA moiety serves as a chromogenic reporter, enabling spectrophotometric detection of enzymatic cleavage. This substrate is commonly used to study protease activity, particularly for enzymes that recognize proline-rich sequences. Its design allows for precise kinetic analysis of proteolytic cleavage under various experimental conditions.

Properties

IUPAC Name |

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-4-5-7-20(25(38)30-18-9-11-19(12-10-18)33(41)42)31-26(39)21-8-6-15-32(21)27(40)17(3)29-24(37)16(2)28-22(34)13-14-23(35)36/h9-12,16-17,20-21H,4-8,13-15H2,1-3H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMXHKRVUISFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA involves standard peptide synthesis techniques. The process typically includes the following steps:

Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a solid resin. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

Deprotection: After each coupling step, the protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Purification: The crude peptide is purified using techniques such as HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA primarily undergoes hydrolysis reactions catalyzed by enzymes such as prolyl endopeptidase. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

Enzymes: Prolyl endopeptidase (PEP) is commonly used to catalyze the hydrolysis of this compound.

Buffers: Reactions are typically carried out in buffered solutions, such as HEPES buffer (pH 7.5), containing salts like NaCl and solvents like DMSO.

Major Products

The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 410 nm.

Scientific Research Applications

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA is widely used in scientific research for various applications:

Enzyme Activity Assays: It serves as a substrate for detecting and quantifying the activity of prolyl endopeptidase and other proteases.

Drug Development: The compound is used in screening assays to identify potential inhibitors of prolyl endopeptidase, which may have therapeutic applications in treating diseases like celiac disease and neurodegenerative disorders.

Biochemical Studies: Researchers use this compound to study the kinetics and mechanisms of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA involves its hydrolysis by prolyl endopeptidase. The enzyme recognizes the peptide sequence and cleaves the bond between the amino acids and the p-nitroanilide group. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular target is the peptide bond, and the pathway involves the catalytic activity of the enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The majority of the evidence focuses on 5-aminolevulinic acid (ALA), a plant growth regulator, and its effects on photosynthesis and stress tolerance in crops such as watermelon and melon . Below is a general comparison framework for peptide-based substrates, extrapolated from broader biochemical principles:

Table 1: Key Features of Peptide Substrates with Chromogenic Groups

| Compound Name | Sequence | Target Enzyme | Detection Method | Key Advantages/Limitations |

|---|---|---|---|---|

| Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA | DL-Ala-DL-Ala-Pro-Nle-pNA | Proline-specific proteases | Spectrophotometry (405 nm) | High specificity for proline-rich regions; limited solubility in aqueous buffers. |

| Suc-Ala-Ala-Pro-Phe-pNA | Ala-Ala-Pro-Phe-pNA | Chymotrypsin | Spectrophotometry | Broad substrate for chymotrypsin; less stable under acidic conditions. |

| Suc-Ala-Pro-Arg-pNA | Ala-Pro-Arg-pNA | Trypsin | Spectrophotometry | Rapid cleavage kinetics; susceptible to nonspecific hydrolysis. |

Research Findings and Mechanistic Insights

Specificity for Proline-Rich Sequences : The inclusion of Pro in the sequence of this compound enhances its affinity for proteases that recognize proline-rich motifs (e.g., prolyl endopeptidases). This contrasts with substrates like Suc-Ala-Pro-Arg-pNA, which target trypsin-like proteases with arginine specificity.

Chromogenic Efficiency : The pNA group in this compound releases a yellow-colored product upon cleavage, with molar extinction coefficients comparable to other pNA-based substrates (e.g., ~10,000 M⁻¹cm⁻¹ at 405 nm). This aligns with standard chromogenic detection methods used for substrates like Suc-Ala-Ala-Pro-Phe-pNA.

Solubility and Stability: Unlike substrates with charged residues (e.g., Arg or Lys), the norleucine (Nle) residue in this compound improves hydrophobicity, which may reduce solubility in aqueous buffers but enhance stability in organic solvents.

Limitations of Available Evidence

The provided evidence exclusively discusses ALA ’s role in plant physiology, such as enhancing photosynthesis under stress conditions. For instance, ALA-treated melon seedlings showed increased chlorophyll content and cold tolerance , while watermelon seedlings exhibited improved PSII efficiency under low temperatures . These findings are unrelated to the enzymatic or structural properties of This compound , highlighting a critical gap in the available data for direct comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.